Cas no 1862639-52-8 (3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol)

1862639-52-8 structure
Nome del prodotto:3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol
3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol
- Benzeneethanol, α-(1-aminoethyl)-α,3-dimethyl-
- 1862639-52-8
- EN300-5112195
-
- Inchi: 1S/C12H19NO/c1-9-5-4-6-11(7-9)8-12(3,14)10(2)13/h4-7,10,14H,8,13H2,1-3H3
- Chiave InChI: ZKIJDFJYDZBELF-UHFFFAOYSA-N
- Sorrisi: C(C1C=CC=C(C)C=1)C(O)(C)C(N)C
Proprietà calcolate
- Massa esatta: 193.146664230g/mol
- Massa monoisotopica: 193.146664230g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 183
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.2Ų
- XLogP3: 1.6
Proprietà sperimentali
- Densità: 1.019±0.06 g/cm3(Predicted)
- Punto di ebollizione: 334.5±30.0 °C(Predicted)
- pka: 12.75±0.50(Predicted)
3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5112195-10.0g |
3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol |
1862639-52-8 | 95.0% | 10.0g |
$5221.0 | 2025-03-15 | |
Enamine | EN300-5112195-5.0g |
3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol |
1862639-52-8 | 95.0% | 5.0g |
$3520.0 | 2025-03-15 | |
Aaron | AR028AZV-1g |
3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol |
1862639-52-8 | 95% | 1g |
$1695.00 | 2025-02-16 | |
1PlusChem | 1P028ARJ-1g |
3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol |
1862639-52-8 | 95% | 1g |
$1563.00 | 2024-06-17 | |
Aaron | AR028AZV-50mg |
3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol |
1862639-52-8 | 95% | 50mg |
$413.00 | 2025-02-16 | |
1PlusChem | 1P028ARJ-100mg |
3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol |
1862639-52-8 | 95% | 100mg |
$581.00 | 2024-06-17 | |
1PlusChem | 1P028ARJ-2.5g |
3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol |
1862639-52-8 | 95% | 2.5g |
$3003.00 | 2024-06-17 | |
1PlusChem | 1P028ARJ-250mg |
3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol |
1862639-52-8 | 95% | 250mg |
$805.00 | 2024-06-17 | |
Enamine | EN300-5112195-0.1g |
3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol |
1862639-52-8 | 95.0% | 0.1g |
$420.0 | 2025-03-15 | |
Enamine | EN300-5112195-1.0g |
3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol |
1862639-52-8 | 95.0% | 1.0g |
$1214.0 | 2025-03-15 |
3-amino-2-methyl-1-(3-methylphenyl)butan-2-ol Letteratura correlata
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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